molecular formula C15H23N3O3 B1403050 (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester CAS No. 1203486-73-0

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B1403050
CAS No.: 1203486-73-0
M. Wt: 293.36 g/mol
InChI Key: SNOHLBADIHTQQJ-UHFFFAOYSA-N
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Description

(6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with the molecular formula C15H23N3O3 and a molecular weight of 293.37 g/mol. This compound is characterized by its morpholine and pyridine functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several routes, including the reaction of 6-morpholin-4-ylmethyl-pyridin-3-ol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and large-scale reactors are often employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide or iodide ions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Sodium azide, iodide ions, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Azide or iodide-substituted pyridine derivatives.

Scientific Research Applications

This compound finds applications in various fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems and enzyme inhibition.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The morpholine and pyridine groups play a crucial role in binding to these targets, leading to biological or chemical activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(Morpholin-4-yl)pyridine-3-boronic acid pinacol ester

  • 6-Morpholin-4-ylmethyl-pyridin-3-ol

Uniqueness: (6-Morpholin-4-ylmethyl-pyridin-3-yl)-carbamic acid tert-butyl ester is unique due to its tert-butyl carbamate group, which provides stability and reactivity that are distinct from other similar compounds. This makes it particularly useful in specific synthetic applications and research contexts.

Properties

IUPAC Name

tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-12-4-5-13(16-10-12)11-18-6-8-20-9-7-18/h4-5,10H,6-9,11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHLBADIHTQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture containing (5-(tert-butoxycarbonylamino)pyridin-2-yl)methyl methanesulfonate (114; 1.70 g), morpholine (48; 1.0 g, 11.3 mmol) and K2CO3 (2.30 g, 16.9 mmol) in acetonitrile (30 mL) was stirred at room temperature for 12 h. Water (30 mL) was added and the mixture was extracted with ethyl acetate (3×30 mL). The combined organic layers were dried (MgSO4) and concentrated under reduced pressure. The resulting residue was purified by chromatography (petroleum ether:ethyl acetate=1:1 to 1:3) to afford tert-butyl 6-(morpholinomethyl)pyridin-3-ylcarbamate 115 (1.20 g, 71% for two steps).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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